
17-Deoxy-20-hydroxy methylprednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Deoxy-20-hydroxy methylprednisolone is a synthetic corticosteroid derived from methylprednisolone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is particularly notable for its potent anti-inflammatory and immunosuppressive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Deoxy-20-hydroxy methylprednisolone involves multiple steps, starting from diosgenin, a naturally occurring steroid sapogenin. The process includes oxidation, epoxide formation, and subsequent hydrolysis. The key steps are:
Oxidation: The initial step involves the oxidation of diosgenin to form the corresponding ketone.
Epoxide Formation: The ketone is then converted into an epoxide using a suitable reagent such as m-chloroperbenzoic acid.
Hydrolysis: The epoxide is hydrolyzed to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation and biocatalysis. Microorganisms such as Rhizopus nigricans are used to introduce hydroxyl groups at specific positions on the steroid nucleus, followed by chemical modifications to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Deoxy-20-hydroxy methylprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is used for reducing ketones to alcohols.
Substitution: Various halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound .
Applications De Recherche Scientifique
17-Deoxy-20-hydroxy methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard for analytical methods.
Mécanisme D'action
The mechanism of action of 17-Deoxy-20-hydroxy methylprednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also decreases the permeability of capillaries and inhibits the migration of leukocytes to sites of inflammation .
Comparaison Avec Des Composés Similaires
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another corticosteroid with similar therapeutic effects.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: 17-Deoxy-20-hydroxy methylprednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in a different metabolic profile and potentially reduced side effects compared to other corticosteroids .
Propriétés
Numéro CAS |
113032-26-1 |
|---|---|
Formule moléculaire |
C22H32O4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,12,14-16,18-20,23,25-26H,4-5,8,10-11H2,1-3H3/t12-,14-,15-,16+,18-,19?,20+,21-,22-/m0/s1 |
Clé InChI |
PVEMJPIDMMVXAH-FSTGRUDBSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


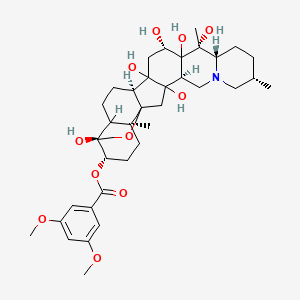
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)


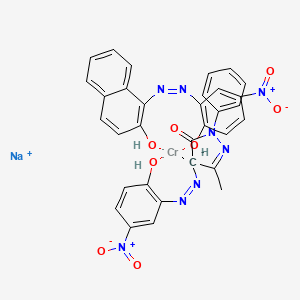

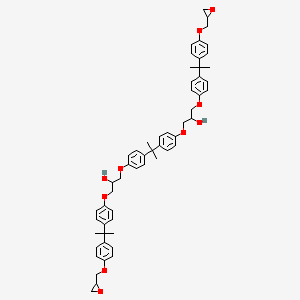
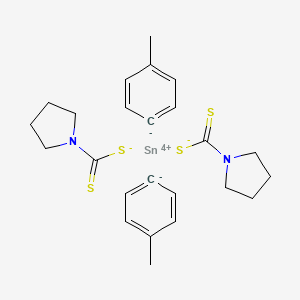
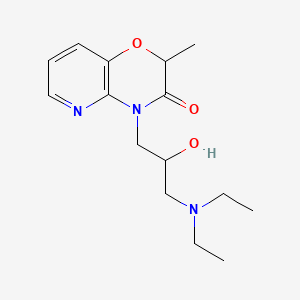
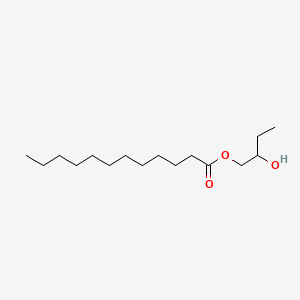
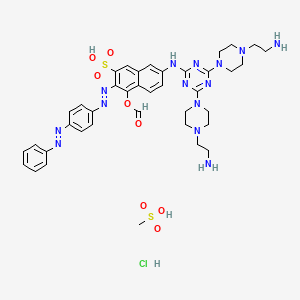

![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)

